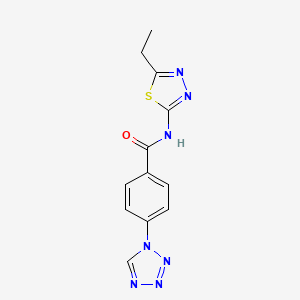

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a benzamide moiety modified with a tetrazole ring at the para position. This compound (designated as NCGC00060210) has been identified as a potent inhibitor of glucocerebrosidase (GCase), with an IC50 of 103 nM, making it a lead candidate for chaperone therapy in Gaucher disease . Its structural uniqueness lies in the combination of the electron-deficient thiadiazole ring and the tetrazole group, which enhances hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7OS/c1-2-10-15-16-12(21-10)14-11(20)8-3-5-9(6-4-8)19-7-13-17-18-19/h3-7H,2H2,1H3,(H,14,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCBJLRSRNHJNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C13H13N7OS2

Molecular Weight: 347.4 g/mol

IUPAC Name: this compound

Canonical SMILES: CCC1=NN=C(S1)NC(=O)C2=NN=NN2C3=CC=CC=C3

The compound consists of a thiadiazole ring, a tetrazole ring, and an amide functional group, which contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Studies have shown that this compound displays activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 μg/mL | |

| Escherichia coli | 47.5 μg/mL | |

| Bacillus subtilis | 30.0 μg/mL | |

| Candida albicans | 25.0 μg/mL |

The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of thiadiazole derivatives are well-documented, particularly in the context of apoptosis induction. This compound has been shown to trigger apoptosis in cancer cell lines.

Case Study: Apoptosis Induction

A study demonstrated that treatment with the compound resulted in a significant increase in apoptotic cells:

| Treatment Condition | Percentage of Apoptotic Cells | Control Group |

|---|---|---|

| Compound Treatment | 37.83% | 0.89% |

This finding indicates the compound's potential as a therapeutic agent in cancer treatment by promoting programmed cell death in malignant cells .

The biological activity of this compound is believed to involve interaction with specific molecular targets:

Molecular Targets:

- Enzymes involved in cell signaling pathways

- Receptors that mediate cellular responses to growth factors

- Proteins associated with apoptosis regulation

These interactions may modulate critical pathways such as those involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Biological Activity |

|---|---|

| N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(phenyl)benzamide | Moderate antimicrobial activity |

| N-(5-propylthiadiazol)-2-amino-benzamide | High anticancer potential |

These comparisons highlight the distinctiveness of the compound's structure and its enhanced biological activities due to the specific configuration of its functional groups .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Key Structural Features and Modifications:

The compound’s analogs can be categorized based on variations in:

Heterocyclic Core : Replacement of 1,3,4-thiadiazole with isoxazole, pyridine, or thiazole.

Substituents : Modifications to the ethyl group, benzamide substituents, or tetrazole ring.

Biological Target Specificity : Impact of structural changes on enzymatic inhibition (e.g., GCase vs. acetylcholinesterase).

Representative Analogs:

Key Observations :

- The ethyl-thiadiazole moiety in NCGC00060210 confers higher GCase inhibitory potency compared to the methyl-isoxazole analog NCGC00058635, suggesting larger alkyl groups enhance target binding .

- Replacement of the tetrazole group with sulfonamide (NCGC00058635) reduces potency, highlighting the importance of the tetrazole’s hydrogen-bonding capability .

- Thiazole-based analogs (e.g., compound from ) exhibit distinct mechanisms (PFOR inhibition) due to differences in electronic properties and ring size .

Comparison with Analog Syntheses:

- Compound 6 (): Synthesized via refluxing hydroxylamine hydrochloride with a thiadiazole precursor, yielding 70% product with a melting point of 160°C .

- Compound 8a (): Formed by reacting enaminones with acetylacetone, achieving 80% yield and a high melting point (290°C), indicative of thermal stability .

- Thiazole Derivatives (): Synthesized via condensation of 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride, followed by crystallization .

Key Differences :

- Tetrazole incorporation often requires click chemistry (e.g., azide-alkyne cycloadditions), which is less common in simpler thiadiazole syntheses .

- Higher-yielding routes (e.g., 80% for compound 8a ) suggest optimized conditions for active methylene reactions compared to lower yields in cyclization methods.

Target Compound:

- GCase Inhibition : Acts as a pharmacological chaperone, stabilizing mutant GCase in lysosomes .

- Selectivity : The tetrazole group likely interacts with catalytic residues (e.g., Asp127) in GCase, as seen in molecular docking studies of similar compounds .

Analogs:

- Anticancer Agents (): Thiadiazole derivatives like 7c–7f induce apoptosis via caspase-3 activation and G2/M cell cycle arrest .

- Antimicrobial Agents (): Triazole-benzamide hybrids show moderate activity against E. coli, attributed to membrane disruption .

- PFOR Inhibitors (): Thiazole derivatives disrupt pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.